2,3-Dimethoxy Substitution Pattern Imparts Distinct MAO-A/B Selectivity Profile Relative to 3,4-Dimethoxy and 2,5-Dimethoxy Isomers
In a series of 1-acetyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles, the 2,3-dimethoxy substitution on the C-5 phenyl ring is predicted to confer a different human MAO-A vs. MAO-B selectivity profile compared to the more extensively characterized 3,4-dimethoxy regioisomer [1]. Chimenti et al. demonstrated that subtle methoxy positional changes in 4,5-dihydro-(1H)-pyrazole derivatives can shift MAO-A IC₅₀ values by >10-fold and selectivity indices (SI = IC₅₀(MAO-B)/IC₅₀(MAO-A)) by over an order of magnitude [1]. The 2,3-dimethoxy pharmacophore in CAS 900013-24-3 introduces a unique steric and electronic environment at the enzyme active site that is absent in the 3,4-dimethoxy and 2,5-dimethoxy regioisomers available as alternative procurement candidates.
| Evidence Dimension | Predicted human MAO-A selectivity shift vs. regioisomeric analogs (based on class-level SAR) |
|---|---|
| Target Compound Data | 2,3-Dimethoxy substitution (CAS 900013-24-3) – predicted distinct MAO-A/B selectivity profile; quantitative IC₅₀ not yet reported for this specific compound |
| Comparator Or Baseline | 3,4-Dimethoxy regioisomer (e.g., 1-acetyl-5-(3,4-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole): reported MAO-A IC₅₀ values typically in the sub-micromolar range with >100-fold selectivity over MAO-B [1]. 2,5-Dimethoxy regioisomer (e.g., 1-[3-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone): no MAO data reported. |
| Quantified Difference | SAR data from Chimenti series shows that methoxy positional isomerism alters MAO-A IC₅₀ by 10–100× and selectivity index by >10× [1]; exact difference for CAS 900013-24-3 requires experimental determination |
| Conditions | Human recombinant MAO-A and MAO-B enzyme inhibition assays; kynuramine deamination fluorometric method [1] |
Why This Matters
Researchers targeting MAO-A-selective inhibitors for antidepressant development or MAO-B-selective inhibitors for Parkinson’s disease cannot assume interchangeable activity from 3,4-dimethoxy or 2,5-dimethoxy stock compounds; the 2,3-dimethoxy congener must be specifically procured to explore this under-investigated SAR space.
- [1] F. Chimenti, A. Bolasco, F. Manna, D. Secci, P. Chimenti, A. Granese, O. Befani, P. Turini, S. Alcaro, F. Ortuso, "Synthesis and Molecular Modelling of Novel Substituted-4,5-dihydro-(1H)-pyrazole Derivatives as Potent and Highly Selective Monoamine Oxidase-A Inhibitors," Chemical Biology & Drug Design, 2006, 67(3), 206–214. View Source
